molecular formula C15H21NO3 B1326019 Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-83-9

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate

Cat. No.: B1326019
CAS No.: 951885-83-9
M. Wt: 263.33 g/mol
InChI Key: VVFYNCOFYFBCOA-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is a keto ester compound that serves as a valuable synthetic building block in organic and medicinal chemistry research. Its structure features both a carbonyl-activated site and an ester group, making it a versatile precursor for the synthesis of more complex molecules. Researchers primarily utilize this compound as an intermediate in heterocyclic synthesis, particularly for the construction of substituted imidazoles and other nitrogen-containing heterocycles that are of significant interest in pharmaceutical development . The electron-donating dimethylamino group on the meta-position of the phenyl ring can influence the compound's electronic properties and reactivity, which may be exploited in the design of molecules with specific electronic or spatial characteristics. As with many such intermediates, it can be used in coupling reactions, cyclizations, and as a scaffold for generating combinatorial libraries for biological screening. This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-[3-(dimethylamino)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-19-15(18)10-6-9-14(17)12-7-5-8-13(11-12)16(2)3/h5,7-8,11H,4,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYNCOFYFBCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the esterification of 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Key Observations :

  • The 3-N,N-dimethylamino group in the target compound enhances basicity and water solubility compared to halogenated analogs .
  • 4-substituted dimethylamino analogs (e.g., ) may exhibit altered steric interactions in macrocyclic systems, affecting DNA binding selectivity .
  • Halogenated derivatives (e.g., 3-Cl or 3,5-F) display reduced solubility but improved metabolic stability due to decreased electron density .

Physicochemical Properties

Compound Solubility (Water) LogP (Estimated) Stability/Storage Requirements
This compound Moderate (polar group) ~2.1 Stable at RT under inert atmosphere
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate Low (hydrophobic substituents) ~3.5 Sensitive to hydrolysis
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate Very low ~2.8 Requires desiccated storage
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate Moderate ~2.0 Similar to 3-substituted analog

Key Observations :

  • The N,N-dimethylamino group significantly improves water solubility, facilitating formulation for biological assays .
  • Fluorinated analogs exhibit lower solubility but greater membrane permeability, making them suitable for CNS-targeting applications .

Key Observations :

  • The 3-N,N-dimethylamino analog benefits from optimized Suzuki-Miyaura coupling protocols, enabling scalable synthesis .
  • Macrocyclic analogs require complex multi-step routes, reducing practicality for large-scale production .

Key Observations :

  • The dimethylamino group in the target compound enhances G-quadruplex binding, a feature critical for anticancer activity .
  • Macrocyclic derivatives with dimethylamino side-chains show superior cytotoxicity due to improved target engagement .

Biological Activity

Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

This compound features a dimethylamino group that enhances its reactivity and biological interactions. The synthesis typically involves the esterification of 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid with ethanol, utilizing a strong acid catalyst like sulfuric acid under reflux conditions to ensure complete conversion to the ester form.

Synthetic Route:

  • Starting Material: 5-[3-(N,N-dimethylamino)phenyl]-5-oxovaleric acid
  • Reagent: Ethanol
  • Catalyst: Sulfuric acid
  • Conditions: Reflux

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors, influencing their function. The ester moiety can undergo hydrolysis, releasing the active acid form that may further participate in biological pathways.

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit notable antitumor activity. For instance, studies have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.

Neuropharmacological Effects

The presence of the N,N-dimethylamino group is often linked to increased central nervous system activity. This suggests that the compound may have implications in neuropharmacology, potentially influencing neurotransmitter systems or exhibiting analgesic properties.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Differences
This compoundC14H19N2O3Contains a dimethylamino group; unique reactivity
Ethyl 5-phenyl-5-oxovalerateC13H16O3Lacks amino groups; simpler structure
Ethyl 5-[3-(N,N-diethylamino)phenyl]-5-oxovalerateC16H23N2O3Diethylamino group alters steric and electronic properties

This table highlights how the structural variations impact the reactivity and potential applications of these compounds.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating derivatives of this compound, significant cytotoxicity was observed against specific cancer cell lines, indicating its potential as an anticancer agent.
  • Neuropharmacology : Research exploring the effects of N,N-dimethylamino-containing compounds on neural pathways revealed promising results in modulating pain responses, suggesting therapeutic avenues for pain management.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with enzymes have shown that it can act as a biochemical probe, providing insights into enzyme mechanisms and potential drug development pathways.

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